9-([1,1'-biphenyl]-3-yl)-3-broMo-9H-carbazole
Description
Chemical Structure: The compound features a carbazole core substituted with a bromine atom at the 3-position and a biphenyl group at the 9-position (CAS: 1428551-28-3) . Its molecular formula is C24H16BrN, with a molecular weight of 398.30 g/mol.
Synthesis: Key steps involve Ullmann coupling, bromination, and Suzuki-Miyaura cross-coupling reactions. Optimized conditions (e.g., Pd catalysts, glycol dimethyl ether solvent, and K3PO4 as a base) yield up to 97.1% efficiency .
Properties
IUPAC Name |
3-bromo-9-(3-phenylphenyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-19-13-14-24-22(16-19)21-11-4-5-12-23(21)26(24)20-10-6-9-18(15-20)17-7-2-1-3-8-17/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRPRPVECXNOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428551-28-3 | |
| Record name | 9-(3-Biphenylyl)-3-bromocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-biphenyl]-3-yl)-3-bromo-9H-carbazole typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring reacts with a halogenated phenyl ring in the presence of a palladium catalyst.
Coupling of Biphenyl and Carbazole: The final step involves coupling the biphenyl group to the carbazole core.
Industrial Production Methods
Industrial production of 9-([1,1’-biphenyl]-3-yl)-3-bromo-9H-carbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: De-brominated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrN
- Molecular Weight : 246.1 g/mol
- Appearance : White to light yellow solid
- Melting Point : 200–201 °C
The compound features a bromine atom at the 3-position of the carbazole structure, which enhances its stability and reduces the likelihood of oxidative reactions that could lead to undesired excimer or oligomer formation .
Organic Light-Emitting Diodes (OLEDs)
9-([1,1'-biphenyl]-3-yl)-3-bromo-9H-carbazole is primarily utilized as a building block for OLED materials . Its derivatives serve as both host and dopant materials in OLED devices due to their favorable electronic properties.
- Host Materials : The compound can be used to create bipolar host materials that exhibit high triplet energy levels, making them suitable for blue phosphorescent OLEDs. For instance, devices utilizing PBCz-PO as a host material have demonstrated impressive efficiencies, achieving maximum current efficiencies of up to 31.5 cd/A and external quantum efficiencies of 13.4% .
- Dopant Materials : The compound's derivatives are also employed as dopants in OLEDs. For example, when combined with DPEPO as a host, devices have shown high external quantum efficiencies reaching up to 31.8% .
Electrochromic Devices (ECDs)
The compound has been explored for use in electrochromic devices , which change color upon the application of an electric field. Its derivatives can be integrated into dual-layer ECDs, where they contribute to significant coloration efficiency and stability .
Synthesis and Derivatives
The synthesis of this compound typically involves the bromination of carbazole using N-bromosuccinimide (NBS) in solvents like tetrahydrofuran (THF). This method allows for controlled reactions that yield high-purity products suitable for further applications .
Notable Derivatives:
- Bipolar Host Materials : Compounds synthesized from this base structure are used to enhance the performance of OLEDs by providing efficient charge transport properties.
Case Studies
Several studies highlight the effectiveness of this compound in practical applications:
- OLED Efficiency Improvement : A study demonstrated that OLEDs employing this compound as a host material achieved significant improvements in efficiency metrics compared to traditional materials .
- Stability in ECDs : Research on electrochromic devices revealed that incorporating this carbazole derivative resulted in enhanced electrochemical stability and coloration efficiency compared to other materials .
Mechanism of Action
The mechanism of action of 9-([1,1’-biphenyl]-3-yl)-3-bromo-9H-carbazole depends on its application:
In Organic Electronics: The compound facilitates electron transport through its conjugated system, enhancing the efficiency of electronic devices.
In Pharmaceuticals: It can interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparison with Similar Compounds
Properties :
- Thermal Stability : 5% weight loss at 472.2°C (TGA) and a glass transition temperature (Tg) of 240.1°C .
- Electronics : The biphenyl group enhances π-conjugation, while bromine enables further functionalization via cross-coupling, making it suitable for organic semiconductors, OLEDs, and photovoltaic devices .
Comparison with Similar Carbazole Derivatives
Table 1: Structural and Thermal Properties of Selected Carbazole Compounds
Structural and Functional Comparisons
Bromine Position :
- The 3-bromo substitution in the target compound (vs. 4-bromo in 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole ) reduces steric hindrance, facilitating planar molecular packing and enhanced charge transport in OLEDs.
- Bromine at the 3-position also improves reactivity in Suzuki couplings compared to para-substituted analogs .
Biphenyl vs. Phenyl Groups: The biphenyl group in the target compound extends conjugation, red-shifting absorption/emission spectra compared to mono-phenyl derivatives like 9-(3-Bromophenyl)-9H-carbazole . This is critical for tuning optoelectronic properties.
Functional Group Diversity :
- Cyanated analogs (e.g., mCBP-2CN ) exhibit stronger electron-withdrawing effects, lowering LUMO levels for n-type semiconductor behavior. In contrast, bromine in the target compound allows for post-synthetic modifications (e.g., cross-coupling) to introduce diverse functionalities.
Thermal Performance :
Biological Activity
9-([1,1'-biphenyl]-3-yl)-3-bromo-9H-carbazole, a compound with the CAS number 1428551-28-3, is a derivative of carbazole known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer properties, and potential applications in therapeutic contexts.
- Molecular Weight : 398.29 g/mol
- Melting Point : 108.0 to 112.0 °C
- Density : 1.32 g/cm³ (predicted)
- LogP : 7.3 (indicating high lipophilicity) .
Antibacterial and Antifungal Activity
Research has shown that carbazole derivatives exhibit significant antibacterial and antifungal activities. The mechanisms of action include:
- Membrane Permeability : Compounds like 9-bromo-carbazole derivatives increase membrane permeability in bacteria, potentially leading to cell death .
- DNA Interaction : Some studies suggest that these compounds may inhibit bacterial DNA replication by targeting DNA polymerase .
Case Studies
- Dabrovolskas et al. (2020) evaluated various carbazole derivatives, including brominated variants, which demonstrated notable antibacterial activity against Bacillus subtilis and Escherichia coli. The most effective compounds had Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/mL .
- Xue et al. (2021) synthesized novel carbazole derivatives that displayed strong antibacterial effects with MIC values lower than traditional antibiotics .
Anticancer Activity
Carbazole derivatives have been investigated for their anticancer properties, particularly through mechanisms involving apoptosis and inhibition of topoisomerase II.
Research Findings
- In a study by Dabrovolskas et al. , certain carbazole derivatives were found to induce apoptosis in cancer cells, showing promise as anti-proliferative agents against breast and uterine cancer cell lines .
- Maitra et al. (2020) reported that specific carbazole analogues exhibited significant radical scavenging activity, which may contribute to their anticancer effects by reducing oxidative stress in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Inhibition : Inhibition of key enzymes involved in bacterial growth and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : These compounds can modulate oxidative stress pathways, enhancing their therapeutic potential against various diseases .
- Binding Affinity : Some studies suggest that these compounds interact with specific receptors or enzymes, enhancing their biological efficacy .
Summary Table of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for 9-([1,1'-biphenyl]-3-yl)-3-bromo-9H-carbazole, and how can purity be ensured?
Answer:
A modified Ullmann coupling or nucleophilic substitution is commonly employed. For example, carbazole derivatives can be synthesized using 1,4-dibromobutane and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in toluene at 45°C for 3 hours, followed by recrystallization from ethanol to achieve ~89% yield . Purity is validated via HPLC (≥98%) and elemental analysis. Recrystallization solvents (e.g., ethanol or ethyl acetate) and column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for removing unreacted brominated intermediates .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Answer:
- NMR : and NMR identify substitution patterns. For instance, the biphenyl group shows aromatic proton splitting (δ 7.2–8.1 ppm), while the carbazole NH proton is absent due to bromination at the 3-position .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 398.3017 for CHBrN) and isotopic patterns for bromine .
- X-ray Crystallography : Resolves bond angles (e.g., C–Br bond length ~1.89 Å) and dihedral angles between aromatic rings, crucial for crystallinity analysis .
Advanced: How can discrepancies in solubility data (e.g., aqueous vs. organic solvents) be resolved during formulation?
Answer:
Solubility conflicts arise from polymorphic forms or residual solvents. For instance, reports water solubility for a similar derivative, but this compound is typically hydrophobic. Methodological solutions include:
- Thermogravimetric Analysis (TGA) : Detects solvent residues affecting solubility.
- Dynamic Light Scattering (DLS) : Measures aggregation in aqueous buffers.
- Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) for in vitro assays .
Advanced: What experimental and computational strategies elucidate structure-property relationships in optoelectronic applications?
Answer:
- Photophysical Analysis : UV-Vis (λ ~350 nm) and fluorescence spectroscopy (quantum yield via integrating sphere) assess charge-transfer transitions.
- DFT Calculations : Optimize HOMO-LUMO gaps (e.g., ~3.2 eV) and predict electron-withdrawing effects of the bromine substituent .
- Thin-Film Morphology : Atomic force microscopy (AFM) and grazing-incidence XRD evaluate crystallinity for OLED layer uniformity .
Basic: What safety protocols are recommended for handling brominated carbazole derivatives?
Answer:
- PPE : Nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to bromine vapor toxicity.
- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .
Advanced: How do synthetic byproducts (e.g., di-brominated isomers) impact material performance, and how are they quantified?
Answer:
Di-brominated impurities (e.g., 3,6-dibromo derivatives) reduce charge mobility in organic semiconductors.
- Analytical Methods : GC-MS with selective ion monitoring (SIM) tracks bromine isotopes (m/z 79/81).
- Chromatographic Separation : Reverse-phase HPLC (C18 column, acetonitrile/water) isolates isomers .
Advanced: What methodologies reconcile theoretical predictions with experimental data in electronic structure studies?
Answer:
- Multiscale Modeling : Combine DFT (geometry optimization) with time-dependent DFT (TD-DFT) to simulate UV-Vis spectra. Validate against experimental data using root-mean-square deviation (RMSD) analysis.
- Crystal Packing Analysis : Mercury software predicts π-π stacking distances (e.g., 3.5 Å) compared to XRD results .
Basic: How is reaction progress monitored during synthesis, and what are critical control points?
Answer:
- TLC : Hexane/ethyl acetate (7:3) monitors starting material consumption (R ~0.5 for product).
- In Situ IR : Tracks C–Br bond formation (500–600 cm).
- Critical Controls : Temperature (±2°C), catalyst loading (TBAB ≥6 mol%), and reaction time (3–5 hours) to minimize side reactions .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Racemization Risks : High temperatures (>60°C) promote bromine displacement. Mitigate via low-temperature flow reactors.
- Continuous Crystallization : Mixed-suspension mixed-product removal (MSMPR) ensures consistent crystal size distribution .
Advanced: How can mechanistic studies (e.g., radical vs. ionic pathways) optimize bromination selectivity?
Answer:
- Radical Traps : Add TEMPO to quench bromine radicals; if reaction stalls, a radical mechanism is confirmed.
- Kinetic Isotope Effects (KIE) : Compare for C–H bromination sites. A KIE >2 suggests radical pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
